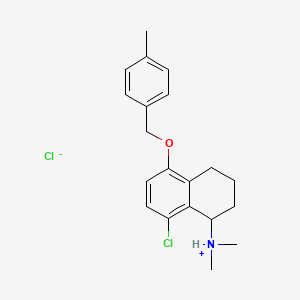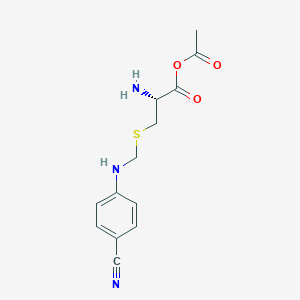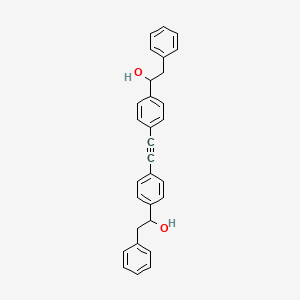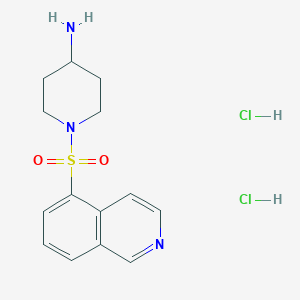![molecular formula C8H16NO9P B13779375 [3-Acetylamino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphonic acid](/img/structure/B13779375.png)
[3-Acetylamino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-Acetylamino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphonic acid: is a complex organic compound with the molecular formula C8H16NO9P. . This compound is characterized by its unique structure, which includes an acetylamino group, multiple hydroxyl groups, and a phosphonic acid group. It is commonly used in various scientific research applications due to its biochemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-Acetylamino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphonic acid typically involves the acetylation of glucosamine followed by phosphorylation. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the compound. Common reagents used in the synthesis include acetic anhydride for acetylation and phosphoric acid for phosphorylation.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as crystallization and chromatography to achieve the desired quality.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation reactions, leading to the formation of ketones or aldehydes.
Reduction: The acetylamino group can be reduced to an amine under specific conditions.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions vary depending on the desired substitution but often involve acidic or basic catalysts.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: In chemistry, [3-Acetylamino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphonic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry .
Biology: In biological research, this compound is studied for its role in cellular processes. It is involved in the biosynthesis of glycoproteins and glycolipids, which are essential for cell membrane integrity and function .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in the development of drugs targeting metabolic disorders and inflammatory diseases .
Industry: Industrially, this compound is used in the production of specialty chemicals and pharmaceuticals. Its biochemical properties make it suitable for various applications, including as an intermediate in drug synthesis .
作用機序
The mechanism of action of [3-Acetylamino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphonic acid involves its interaction with specific molecular targets in the body. It primarily affects enzymes involved in the biosynthesis of glycoproteins and glycolipids. By modulating these pathways, the compound can influence cellular processes such as signal transduction, cell adhesion, and immune response .
類似化合物との比較
N-Acetyl-glucosamine: Shares a similar structure but lacks the phosphonic acid group.
Glucosamine-6-phosphate: Similar but differs in the position of the phosphate group.
N-Acetyl-mannosamine: Similar acetylamino group but different sugar backbone.
Uniqueness: The presence of both acetylamino and phosphonic acid groups in [3-Acetylamino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphonic acid makes it unique. This combination allows for diverse chemical reactivity and biological activity, distinguishing it from other similar compounds .
特性
分子式 |
C8H16NO9P |
|---|---|
分子量 |
301.19 g/mol |
IUPAC名 |
[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C8H16NO9P/c1-3(11)9-5-7(13)6(12)4(2-10)17-8(5)18-19(14,15)16/h4-8,10,12-13H,2H2,1H3,(H,9,11)(H2,14,15,16) |
InChIキー |
FZLJPEPAYPUMMR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)(O)O)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Ethyl N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-(2-hydroxyethyl)-beta-alaninate](/img/structure/B13779314.png)







![1-pyridin-2-yl-N-[(1R,2S)-2-(pyridin-2-ylmethylideneamino)cyclohexyl]methanimine](/img/structure/B13779361.png)
